NLG919

Description

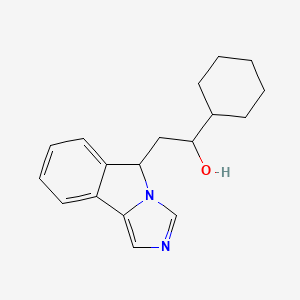

Structure

3D Structure

Properties

IUPAC Name |

1-cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O/c21-18(13-6-2-1-3-7-13)10-16-14-8-4-5-9-15(14)17-11-19-12-20(16)17/h4-5,8-9,11-13,16,18,21H,1-3,6-7,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTRRAUACYORZLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(CC2C3=CC=CC=C3C4=CN=CN24)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20735206 | |

| Record name | 1-Cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1402836-58-1 | |

| Record name | 1-Cyclohexyl-2-(5H-imidazo[5,1-a]isoindol-5-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20735206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

NLG919: A Technical Guide to its Mechanism of Action in Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NLG919, also known as navoximod or GDC-0919, is a potent and selective small-molecule inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical immunomodulatory enzyme that plays a significant role in tumor immune evasion. By catalyzing the initial and rate-limiting step in the degradation of the essential amino acid L-tryptophan into L-kynurenine, IDO1 creates an immunosuppressive tumor microenvironment. This guide provides an in-depth technical overview of the mechanism of action of this compound in cancer, supported by quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.

Introduction: The Role of IDO1 in Cancer Immunology

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a key player in creating an immunosuppressive environment that allows tumors to evade the host's immune system.[1] IDO1 is an intracellular, heme-containing enzyme that initiates the catabolism of tryptophan down the kynurenine pathway.[2][3] This enzymatic activity has two main consequences that favor tumor growth:

-

Tryptophan Depletion: Tryptophan is an essential amino acid for T-cell proliferation and function. By depleting tryptophan in the tumor microenvironment, IDO1 can induce T-cell anergy and apoptosis, thereby blunting the anti-tumor immune response.[2][3]

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a potent immunosuppressant. These metabolites can induce the differentiation and activation of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), further dampening the effector T-cell response.[2][4]

IDO1 expression is upregulated in many tumor types and is often associated with a poor prognosis.[5] Therefore, inhibiting IDO1 has emerged as a promising therapeutic strategy to restore anti-tumor immunity.

This compound: A Potent and Selective IDO1 Inhibitor

This compound is an orally bioavailable, potent, and selective inhibitor of the IDO1 enzyme.[6][7] Preclinical studies have demonstrated its ability to effectively block IDO1 activity, leading to a reversal of the immunosuppressive tumor microenvironment and enhanced anti-tumor immune responses.

Biochemical and Cellular Potency

This compound exhibits potent inhibition of the IDO1 enzyme in both biochemical and cellular assays. The following table summarizes the key quantitative data reported for this compound.

| Parameter | Value | Assay Type | Reference |

| Ki | 7 nM | Cell-free | [6][8] |

| EC50 | 75 nM | Cell-based | [6][7][8] |

| IC50 | 79 nM | Cell-free (IDO1) | [9] |

| IC50 | 25 nM | Cell-free (TDO) | [9] |

| ED50 | 80 nM | Allogeneic Mixed Lymphocyte Reaction (MLR) | [7][8] |

| ED50 | 120 nM | Antigen-specific T-cell suppression (mouse) | [7] |

Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of IDO1. By blocking the conversion of tryptophan to kynurenine, this compound reverses the two key immunosuppressive effects of IDO1 in the tumor microenvironment.

Signaling Pathway

The following diagram illustrates the IDO1 pathway and the mechanism of action of this compound.

Caption: IDO1 Pathway and this compound Inhibition.

Preclinical Evidence

In vitro studies have demonstrated that this compound can effectively reverse IDO1-mediated T-cell suppression. In allogeneic mixed lymphocyte reactions (MLRs), this compound restored T-cell proliferation in the presence of IDO-expressing dendritic cells.[7][8] Furthermore, it abrogated the suppression of antigen-specific T-cells.[7]

In a murine B16-F10 melanoma model, oral administration of this compound led to a dose-dependent suppression of tumor growth.[10] The maximum efficacy was observed at a dose of 100 mg/kg.[10] Treatment with this compound resulted in a significant decrease in kynurenine levels and the kynurenine/tryptophan ratio in both plasma and tumor tissue for 6-12 hours.[10]

Immunophenotyping of tumors from this compound-treated mice revealed a more favorable anti-tumor immune microenvironment, characterized by:

-

Increased percentage of CD3+, CD8+, and CD4+ T cells.[10]

-

Enhanced secretion of IFN-γ and interleukin-2.[10]

-

Decreased percentage of CD4+CD25+ regulatory T cells.[10]

When combined with paclitaxel chemotherapy, this compound displayed synergistic anti-tumor effects without increasing the toxicity of paclitaxel.[10]

Clinical Development

A Phase I clinical trial (NCT02048709) evaluated the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound (navoximod) in patients with recurrent advanced solid tumors.[11][12]

Clinical Trial Summary

| Parameter | Details | Reference |

| Phase | Phase Ia | [12] |

| Trial ID | NCT02048709 | [11] |

| Patient Population | Recurrent advanced solid tumors | [12] |

| Dosing | 50-800 mg orally twice daily (BID) on a 21/28 day schedule and 600 mg on a 28/28 day schedule | [12] |

| Safety | Generally well-tolerated at doses up to 800 mg BID. The most common adverse events were fatigue, cough, decreased appetite, and pruritus. | [12] |

| Pharmacokinetics | Rapidly absorbed (Tmax ~1h) with a half-life of ~11 hours, supporting BID dosing. | [12] |

| Pharmacodynamics | Transiently decreased plasma kynurenine from baseline levels. | [12] |

| Efficacy | 36% of efficacy-evaluable patients had stable disease. | [12] |

Experimental Protocols

In Vitro IDO1 Inhibition Assay (Kynurenine Measurement)

This protocol describes a cell-based assay to determine the inhibitory activity of compounds against IDO1 by measuring kynurenine production.

Materials:

-

SKOV-3 ovarian cancer cell line (or another cell line with inducible IDO1 expression)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

Recombinant human interferon-gamma (IFN-γ)

-

This compound or other test compounds

-

96-well cell culture plates

-

p-Dimethylaminobenzaldehyde (DMAB) reagent

-

Trichloroacetic acid (TCA)

-

Kynurenine standard

-

Plate reader

Protocol Workflow:

Caption: Workflow for In Vitro IDO1 Inhibition Assay.

In Vivo B16-F10 Melanoma Model

This protocol outlines a common in vivo model to assess the anti-tumor efficacy of this compound.

Materials:

-

C57BL/6 mice

-

B16-F10 murine melanoma cell line

-

Phosphate-buffered saline (PBS)

-

This compound

-

Vehicle control (e.g., appropriate solvent for this compound)

-

Calipers for tumor measurement

Protocol Workflow:

Caption: Workflow for In Vivo B16-F10 Melanoma Model.

Measurement of Tryptophan and Kynurenine Levels

This protocol describes a general method for quantifying tryptophan and kynurenine in plasma or tissue homogenates using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Plasma or tissue homogenate samples

-

Trichloroacetic acid (TCA) for protein precipitation

-

HPLC system with a C18 column and UV detector

-

Mobile phase (e.g., sodium phosphate buffer and methanol)

-

Tryptophan and kynurenine standards

Protocol Workflow:

Caption: Workflow for Tryptophan and Kynurenine HPLC Analysis.

Conclusion

This compound is a potent and selective inhibitor of the IDO1 enzyme, a key driver of immunosuppression in the tumor microenvironment. By blocking the conversion of tryptophan to kynurenine, this compound restores T-cell function and promotes an anti-tumor immune response. Preclinical studies have demonstrated its efficacy both as a monotherapy and in combination with chemotherapy. Early clinical data suggest that this compound is well-tolerated and can effectively modulate the IDO1 pathway in cancer patients. Further investigation into the clinical utility of this compound, particularly in combination with other immunotherapies, is warranted. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data and detailed experimental protocols, to aid researchers and drug development professionals in their ongoing efforts to combat cancer.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Experimental Melanoma Immunotherapy Model using Tumor Vaccination with a Hematopoietic Cytokine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Navoximod - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound, small molecule IDO pathway inhibitor (CAS 1402836-58-1) | Abcam [abcam.com]

- 8. Analysis of tryptophan metabolites and related compounds in human and murine tissue: development and validation of a quantitative and semi-quantitativ ... - Analytical Methods (RSC Publishing) DOI:10.1039/D3AY01959D [pubs.rsc.org]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

The IDO1 Pathway and the Role of NLG919: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical regulator of immune responses, frequently exploited by tumors to evade immune surveillance. By catabolizing the essential amino acid L-tryptophan into kynurenine and its downstream metabolites, IDO1 creates an immunosuppressive microenvironment that inhibits the function of effector T cells and promotes the activity of regulatory T cells. This pathway represents a key therapeutic target in oncology. NLG919 is a potent and selective small-molecule inhibitor of the IDO1 enzyme. By blocking the catalytic activity of IDO1, this compound restores local tryptophan levels, reduces immunosuppressive kynurenine concentrations, and reactivates anti-tumor immunity. This guide provides a detailed overview of the IDO1 pathway, the mechanism of action of this compound, its key quantitative parameters, and detailed protocols for its preclinical evaluation.

The Indoleamine 2,3-dioxygenase 1 (IDO1) Pathway

Indoleamine 2,3-dioxygenase 1 (IDO1) is a cytosolic, heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of L-tryptophan along the kynurenine pathway.[1] Under normal physiological conditions, IDO1 expression is low but can be significantly upregulated by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ).[1]

The immunosuppressive effects of the IDO1 pathway are twofold:

-

Tryptophan Depletion: The depletion of the essential amino acid L-tryptophan in the local microenvironment leads to the activation of the General Control Nonderepressible 2 (GCN2) stress-response kinase in effector T cells.[2] This results in cell cycle arrest, anergy, and apoptosis of these critical immune cells.

-

Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites acts as a signaling molecule that promotes the differentiation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[2] Kynurenine is a ligand for the Aryl Hydrocarbon Receptor (AhR), a transcription factor that drives the expression of immunosuppressive genes.[3]

In the context of cancer, tumor cells and antigen-presenting cells (APCs) within the tumor microenvironment can upregulate IDO1, creating a state of immune tolerance that allows the tumor to escape detection and elimination by the host immune system.[4] High IDO1 expression is often correlated with a poor prognosis in various cancer types.[2]

This compound: A Potent IDO1 Inhibitor

This compound is a novel, orally bioavailable small-molecule inhibitor of the IDO1 enzyme.[5] It acts as a direct and potent inhibitor of the enzymatic activity of IDO1, thereby blocking the conversion of tryptophan to kynurenine.[6]

Mechanism of Action

By inhibiting IDO1, this compound reverses the immunosuppressive effects mediated by this pathway. The primary mechanisms of action include:

-

Restoration of Tryptophan Levels: this compound prevents the depletion of L-tryptophan in the tumor microenvironment, thereby relieving the GCN2-mediated stress response in effector T cells and restoring their proliferative and cytotoxic functions.

-

Reduction of Kynurenine Levels: Inhibition of IDO1 by this compound leads to a significant decrease in the concentration of kynurenine and its downstream metabolites. This reduces the activation of the AhR signaling pathway, thereby diminishing the differentiation and suppressive activity of Tregs.

The net effect of this compound is the restoration of a pro-inflammatory tumor microenvironment that is conducive to an effective anti-tumor immune response.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Target exposure and pharmacodynamics study of the indoleamine 2,3-dioxygenase-1 (IDO-1) inhibitor epacadostat in the CT… [ouci.dntb.gov.ua]

- 5. Digital resource [dam-oclc.bac-lac.gc.ca]

- 6. Reimagining IDO pathway inhibition in cancer immunotherapy via downstream focus on the tryptophan-kynurenine-aryl hydrocarbon axis - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Studies of NLG919 in Immunotherapy: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NLG919, also known as navoximod (GDC-0919), is a potent and orally bioavailable small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1][2] The IDO1 enzyme is a critical regulator of immune responses, catalyzing the initial and rate-limiting step in the metabolism of the essential amino acid tryptophan along the kynurenine pathway.[1][3] In the tumor microenvironment, IDO1 expression by cancer cells or antigen-presenting cells leads to tryptophan depletion and the accumulation of kynurenine metabolites.[1] This metabolic reprogramming suppresses the activity of effector T cells and enhances the function of regulatory T cells (Tregs), thereby fostering an immunosuppressive milieu that allows tumors to evade immune surveillance.[1] this compound directly inhibits the enzymatic activity of IDO1, aiming to reverse this immunosuppression and restore anti-tumor immunity.[1] This technical guide provides an in-depth overview of the preclinical studies of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.

Quantitative Preclinical Data for this compound

The following tables summarize the key quantitative data from preclinical evaluations of this compound, demonstrating its potency and efficacy in various in vitro and in vivo models.

Table 1: In Vitro Potency and Efficacy of this compound

| Parameter | Value | Cell/Assay System | Reference |

| Ki (Enzyme Inhibition Constant) | 7 nM | Cell-free IDO1 enzyme assay | [4] |

| IC50 (Enzyme Inhibition) | 38 nM | Cell-free IDO1 enzyme assay | [5] |

| EC50 (Cellular IDO1 Inhibition) | 75 nM | Cell-based assays | [4] |

| ED50 (T-cell Suppression Reversal) | 80 nM | Allogeneic Mixed Lymphocyte Reaction (human DCs) | [2] |

| ED50 (Antigen-specific T-cell Suppression Reversal) | 120 nM | OT-I T-cell co-culture with IDO-expressing mouse DCs | [2] |

Table 2: In Vivo Efficacy of this compound in B16-F10 Melanoma Model

| Treatment Group | Tumor Growth Inhibition | Key Findings | Reference |

| This compound (monotherapy) | Dose-dependent suppression | Maximum efficacy observed at 100 mg/kg.[6][7] | [6][7] |

| This compound + pmel-1 T-cell vaccine | ~95% reduction in tumor volume | Dramatic tumor regression within 4 days of vaccination.[2] | [2] |

| This compound + Paclitaxel | Synergistic anti-tumor effects | Increased intratumoral CD3+, CD8+, and CD4+ T cells; decreased Tregs.[7] | [7] |

| This compound + anti-PD-1/PD-L1 | Significantly enhanced anti-tumor effect | Greater efficacy compared to either agent alone.[8] | [8] |

Table 3: Pharmacokinetic and Pharmacodynamic Properties of this compound

| Parameter | Value/Observation | Species | Reference |

| Oral Bioavailability (F) | >70% | Mouse | [2] |

| Plasma and Tissue Kynurenine Reduction | ~50% after a single oral dose | Mouse | [2] |

| Distribution | Uniformly distributed throughout tumors | Mouse (B16-F10 model) | [7] |

| Duration of Kynurenine/Tryptophan Ratio Decrease | 6-12 hours in tumors and plasma | Mouse (B16-F10 model) | [7] |

Signaling Pathways and Experimental Workflows

Visual representations of the IDO1 signaling pathway, the mechanism of this compound action, and a typical experimental workflow for preclinical evaluation are provided below using Graphviz.

Caption: IDO1 Signaling Pathway and this compound Mechanism of Action.

Caption: Preclinical Evaluation Workflow for this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

In Vitro IDO1 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory activity of this compound on the IDO1 enzyme.

Materials:

-

Recombinant human IDO1 enzyme

-

L-Tryptophan (substrate)

-

Methylene blue

-

Ascorbic acid (reductant)

-

Catalase

-

This compound (test compound)

-

Phosphate buffer

-

96-well microplate

-

Plate reader

Protocol:

-

Prepare a reaction mixture containing phosphate buffer, catalase, methylene blue, and ascorbic acid in a 96-well plate.

-

Add varying concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).

-

Add recombinant human IDO1 enzyme to all wells except for the negative control.

-

Initiate the enzymatic reaction by adding L-Tryptophan.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding trichloroacetic acid.

-

Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Add a colorimetric reagent (e.g., Ehrlich's reagent) that reacts with kynurenine to produce a colored product.

-

Measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value by non-linear regression analysis.

Allogeneic Mixed Lymphocyte Reaction (MLR)

Objective: To assess the ability of this compound to restore T-cell proliferation in an immunosuppressive environment created by IDO-expressing cells.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from two different healthy donors

-

This compound (test compound)

-

Complete RPMI-1640 medium

-

Fetal bovine serum (FBS)

-

Penicillin-Streptomycin

-

Mitomycin C or irradiation source (to inactivate stimulator cells)

-

Proliferation assay reagent (e.g., [3H]-thymidine or CFSE)

-

96-well U-bottom plate

Protocol:

-

Isolate PBMCs from two healthy donors using Ficoll-Paque density gradient centrifugation.

-

Designate PBMCs from one donor as "responder" cells and the other as "stimulator" cells.

-

Inactivate the stimulator cells with mitomycin C (e.g., 50 µg/mL for 30 minutes at 37°C) or by irradiation to prevent their proliferation. Wash the cells thoroughly afterward.

-

Plate the responder cells (e.g., 1 x 10^5 cells/well) in a 96-well U-bottom plate.

-

Add the inactivated stimulator cells to the wells containing responder cells at a 1:1 ratio.

-

Add varying concentrations of this compound to the co-culture. Include a vehicle control.

-

Incubate the plate at 37°C in a 5% CO2 incubator for 5-7 days.

-

Assess T-cell proliferation:

-

For [3H]-thymidine incorporation: Add [3H]-thymidine to each well for the final 18-24 hours of incubation. Harvest the cells onto filter mats and measure radioactivity using a scintillation counter.

-

For CFSE-based assay: Stain responder cells with CFSE before co-culture. After incubation, harvest the cells and analyze CFSE dilution by flow cytometry.

-

-

Calculate the percentage of T-cell proliferation relative to the control and determine the ED50 value of this compound.

In Vivo B16-F10 Melanoma Model

Objective: To evaluate the anti-tumor efficacy of this compound, alone or in combination with other therapies, in a syngeneic mouse model.

Materials:

-

C57BL/6 mice (6-8 weeks old)

-

B16-F10 melanoma cell line

-

Complete DMEM medium

-

Matrigel (optional)

-

This compound formulated for oral administration (e.g., in 1% sodium carboxymethyl cellulose)

-

Calipers for tumor measurement

-

Anesthesia

Protocol:

-

Culture B16-F10 cells in complete DMEM. Harvest the cells during the exponential growth phase and resuspend in sterile PBS or medium, potentially mixed with Matrigel.

-

Subcutaneously inject a defined number of B16-F10 cells (e.g., 1 x 10^5 to 5 x 10^5 cells) into the flank of C57BL/6 mice.

-

Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

-

Randomize mice into treatment groups (e.g., vehicle control, this compound monotherapy, combination therapy).

-

Administer this compound orally at the desired dose and schedule (e.g., 100 mg/kg, twice daily).

-

Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (Volume = 0.5 x Length x Width²).

-

Monitor animal body weight and overall health.

-

At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., TIL analysis).

Measurement of Kynurenine and Tryptophan Levels

Objective: To determine the pharmacodynamic effect of this compound on the IDO1 pathway by measuring the concentrations of kynurenine and tryptophan in plasma and tumor tissue.

Materials:

-

Plasma and tumor tissue samples from treated and control animals

-

Internal standards (e.g., deuterated kynurenine and tryptophan)

-

Protein precipitation reagent (e.g., trichloroacetic acid or acetonitrile)

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

Protocol:

-

Sample Preparation:

-

Plasma: Thaw plasma samples and add an internal standard solution. Precipitate proteins by adding a protein precipitation reagent. Centrifuge to pellet the precipitated proteins.

-

Tumor Tissue: Homogenize the tumor tissue in a suitable buffer. Add an internal standard and precipitate proteins. Centrifuge to clarify the supernatant.

-

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Analysis:

-

Inject the sample into the LC system equipped with a suitable column (e.g., C18).

-

Separate kynurenine and tryptophan using a gradient elution method.

-

Detect and quantify the analytes and internal standards using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

-

-

Data Analysis:

-

Construct calibration curves using known concentrations of kynurenine and tryptophan.

-

Calculate the concentrations of kynurenine and tryptophan in the samples.

-

Determine the kynurenine-to-tryptophan (Kyn/Trp) ratio as a pharmacodynamic biomarker of IDO1 inhibition.

-

Analysis of Tumor-Infiltrating Lymphocytes (TILs)

Objective: To characterize the immune cell populations within the tumor microenvironment following this compound treatment.

Materials:

-

Excised tumors

-

Enzyme digestion cocktail (e.g., collagenase, DNase)

-

Red blood cell lysis buffer

-

Fluorescently conjugated antibodies against immune cell markers (e.g., CD3, CD4, CD8, CD25, FoxP3)

-

Flow cytometer

Protocol:

-

Mechanically dissociate the excised tumors and digest them with an enzyme cocktail to obtain a single-cell suspension.

-

Lyse red blood cells using a lysis buffer.

-

Wash and count the cells.

-

Stain the cells with a cocktail of fluorescently labeled antibodies specific for different immune cell subsets (e.g., T-cell panel: anti-CD45, anti-CD3, anti-CD4, anti-CD8; Treg panel: anti-CD4, anti-CD25, anti-FoxP3).

-

Acquire the stained cells on a flow cytometer.

-

Analyze the flow cytometry data to quantify the percentages and absolute numbers of different immune cell populations (e.g., CD8+ T cells, CD4+ T helper cells, and CD4+CD25+FoxP3+ regulatory T cells) within the tumor.

Conclusion

The preclinical data for this compound strongly support its role as a potent and specific inhibitor of the IDO1 pathway. Through the detailed experimental protocols outlined in this guide, researchers have demonstrated its ability to reverse IDO1-mediated immunosuppression, leading to enhanced T-cell responses and significant anti-tumor efficacy, particularly in combination with other immunotherapies and chemotherapies. The robust in vitro and in vivo activity, coupled with a favorable pharmacokinetic and pharmacodynamic profile, has established a solid foundation for the clinical investigation of this compound as a promising cancer immunotherapy agent. This technical guide serves as a comprehensive resource for scientists and researchers in the field, providing the necessary data and methodologies to understand and potentially build upon the preclinical evaluation of this important immunomodulatory compound.

References

- 1. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. meliordiscovery.com [meliordiscovery.com]

- 3. selleckchem.com [selleckchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Determination of l-tryptophan and l-kynurenine in Human Serum by using LC-MS after Derivatization with (R)-DBD-PyNCS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Flow cytometry quantification of tumor-infiltrating lymphocytes to predict the survival of patients with diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

The Immunomodulatory Agent NLG919 (GDC-0919): A Technical Overview of its Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

NLG919, also known as GDC-0919 and navoximod, is a potent and orally bioavailable small-molecule inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1).[1][2][3] IDO1 is a critical regulator of immune responses, and its overexpression in the tumor microenvironment is a key mechanism of immune escape for various cancers.[4][5][6] This document provides a comprehensive technical guide on the discovery, mechanism of action, and clinical development of this compound, presenting key data in a structured format with detailed experimental methodologies and visual representations of relevant biological pathways and workflows.

Core Mechanism of Action: Targeting the IDO1 Pathway

IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[4][6][7] In the context of cancer, increased IDO1 activity leads to two primary immunosuppressive effects:

-

Tryptophan Depletion: The depletion of tryptophan in the local tumor microenvironment activates the general control nonderepressible 2 (GCN2) stress-response kinase in effector T cells. This leads to cell cycle arrest and anergy, thereby blunting the anti-tumor immune response.[4][8]

-

Kynurenine Accumulation: The accumulation of kynurenine and its metabolites acts as a ligand for the aryl hydrocarbon receptor (AhR).[8][9] Activation of AhR in immune cells promotes the differentiation of naïve T cells into regulatory T cells (Tregs) and suppresses the activity of effector T cells and natural killer (NK) cells.[1][4]

This compound directly inhibits the enzymatic activity of IDO1, thereby reversing these immunosuppressive effects and restoring the function of anti-tumor immune cells.[2][3]

Signaling Pathway

Caption: The IDO1 signaling pathway and the inhibitory action of this compound.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound

| Assay Type | System | Parameter | Value | Reference(s) |

| Cell-free Enzymatic Assay | Recombinant Human IDO1 | Ki | 7 nM | [2][3][10] |

| Cell-based Assay | IDO1-expressing cells | EC50 | 75 nM | [2][3][9] |

| T-cell Proliferation Assay (MLR) | Human monocyte-derived DCs | ED50 | 80 nM | [2][3] |

| T-cell Proliferation Assay | Mouse DCs from tumor-draining lymph nodes | ED50 | 120 nM | [9][11] |

Table 2: Preclinical In Vivo Efficacy of this compound

| Animal Model | Treatment | Key Finding | Reference(s) |

| B16F10 melanoma mice | Single oral dose | ~50% reduction in plasma and tissue kynurenine | [2][11] |

| B16F10 melanoma mice | This compound + pmel-1 T cell vaccine | ~95% reduction in tumor volume | [3] |

| B16-F10 melanoma mice | This compound (100 mg/kg) + Paclitaxel | Synergistic antitumor effects | [12] |

| Murine glioma model | This compound + Radiation Therapy | Enhanced radiation response | [11] |

Table 3: Clinical Trial Data for Navoximod (GDC-0919)

| Trial Identifier | Phase | Treatment | Key Findings | Reference(s) |

| NCT02048709 | Ia | Monotherapy in advanced solid tumors (n=22) | Well-tolerated up to 800 mg BID. No MTD reached. 36% of patients had stable disease. | [9][13][14] |

| NCT02471846 | I | Combination with Atezolizumab (PD-L1 inhibitor) in advanced solid tumors (n=157) | Acceptable safety and tolerability. MTD not reached at 1000 mg BID. Objective responses observed, but no clear evidence of added benefit over atezolizumab alone. | [1][15][16] |

Key Experimental Protocols

Protocol 1: In Vitro IDO1 Inhibition Assay (Cell-based)

-

Cell Seeding: Seed a human cancer cell line known to express IDO1 (e.g., HeLa) in a 96-well plate.

-

IDO1 Induction: Stimulate the cells with interferon-gamma (IFN-γ) for 24-48 hours to induce IDO1 expression.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period.

-

Tryptophan and Kynurenine Measurement: Collect the cell culture supernatant. Measure the concentrations of tryptophan and kynurenine using high-performance liquid chromatography (HPLC) or a commercially available kynurenine detection kit.

-

Data Analysis: Calculate the percent inhibition of kynurenine production at each concentration of this compound. Determine the EC50 value by fitting the data to a four-parameter logistic curve.

Protocol 2: Mixed Lymphocyte Reaction (MLR) Assay

-

Dendritic Cell (DC) Generation: Isolate monocytes from human peripheral blood mononuclear cells (PBMCs) and differentiate them into immature DCs using GM-CSF and IL-4.

-

IDO1 Induction in DCs: Mature the DCs with a cocktail of cytokines including IFN-γ to induce IDO1 expression.

-

Co-culture Setup: Co-culture the IDO1-expressing DCs with allogeneic CD3+ T cells (isolated from a different donor) in a 96-well plate.

-

Compound Treatment: Add serial dilutions of this compound to the co-culture.

-

T-cell Proliferation Measurement: After 4-5 days of incubation, assess T-cell proliferation using a BrdU or [3H]-thymidine incorporation assay, or by flow cytometry using a proliferation dye such as CFSE.

-

Data Analysis: Determine the ED50 value, which is the concentration of this compound that restores 50% of the maximal T-cell proliferation observed in the absence of IDO1-expressing DCs.

Experimental Workflow Visualization

Caption: A generalized workflow for the development of this compound.

Conclusion

This compound (GDC-0919) is a well-characterized, potent inhibitor of the immunosuppressive enzyme IDO1. Preclinical studies demonstrated its ability to modulate the tumor microenvironment and enhance anti-tumor immunity, particularly in combination with other immunotherapies.[1][12] However, while Phase I clinical trials established a favorable safety profile, the combination of navoximod with the PD-L1 inhibitor atezolizumab did not show a clear clinical benefit over atezolizumab alone.[1][16] These findings have contributed to a broader reassessment of the clinical utility of IDO1 inhibitors in oncology. Further research is necessary to identify specific patient populations or combination strategies where targeting the IDO1 pathway may prove beneficial.

References

- 1. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. fortislife.com [fortislife.com]

- 5. IDO1 in cancer: a Gemini of immune checkpoints - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Targeting immunometabolism mediated by the IDO1 Pathway: A new mechanism of immune resistance in endometrial cancer [frontiersin.org]

- 7. Frontiers | IDO and TDO inhibitors in cancer immunotherapy: mechanisms, clinical development, and future directions [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. dovepress.com [dovepress.com]

- 10. apexbt.com [apexbt.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor this compound and paclitaxel in a murine B16-F10 melanoma model - PMC [pmc.ncbi.nlm.nih.gov]

- 13. jitc.bmj.com [jitc.bmj.com]

- 14. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. aacrjournals.org [aacrjournals.org]

- 16. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

The IDO1 Inhibitor NLG919: A Technical Guide to its Impact on Tryptophan Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

NLG919, also known as navoximod or GDC-0919, is a potent and orally bioavailable small molecule inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a critical regulator of immune responses, catalyzing the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. In the tumor microenvironment, upregulation of IDO1 by cancer cells or antigen-presenting cells leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites.[1] This metabolic reprogramming suppresses the function of effector T cells and promotes the activity of regulatory T cells (Tregs), thereby facilitating tumor immune evasion.[1] By inhibiting IDO1, this compound aims to restore tryptophan levels and reduce kynurenine production, thus reversing immune suppression and enhancing anti-tumor immunity. This technical guide provides a comprehensive overview of the effects of this compound on tryptophan metabolism, detailing its mechanism of action, summarizing key quantitative data from preclinical and clinical studies, and outlining relevant experimental protocols.

Mechanism of Action

This compound is a direct enzymatic inhibitor of IDO1.[1] Preclinical data indicate that it is a potent inhibitor with a high affinity for the IDO1 enzyme. The inhibition of IDO1 by this compound blocks the conversion of tryptophan to N-formylkynurenine, the first step in the kynurenine pathway.[2] This leads to a decrease in the production of kynurenine and its downstream metabolites, which are known to have immunosuppressive effects. The reduction in kynurenine and the restoration of local tryptophan levels are believed to alleviate the suppression of effector T cells and dendritic cells, and to decrease the suppressive function of regulatory T cells within the tumor microenvironment.

The downstream signaling effects of IDO1 activation, which are consequently inhibited by this compound, involve pathways such as the General Control Nonderepressible 2 (GCN2) kinase, mammalian Target of Rapamycin (mTOR), and the Aryl Hydrocarbon Receptor (AHR).[3] Tryptophan depletion activates the GCN2 pathway, leading to T cell anergy and apoptosis, while kynurenine and its metabolites can activate the AHR, further contributing to the immunosuppressive environment.

dot

Caption: IDO1 Pathway and the inhibitory mechanism of this compound.

Quantitative Data

The following tables summarize the key quantitative data on the efficacy of this compound from in vitro, in vivo preclinical, and clinical studies.

In Vitro Potency of this compound

| Parameter | Value | Assay System | Reference |

| Ki | 7 nM | Cell-free enzymatic assay | [3] |

| EC50 | 75 nM | Cell-free enzymatic assay | [3] |

| ED50 | 80 nM | IDO-induced T-cell suppression assay | [3] |

| ED50 | 120 nM | Allogeneic mixed lymphocyte reaction (MLR) | [4] |

| EC50 | 70 nM | Cellular activity assays | [5] |

| EC50 | 90 nM | Human T cell-proliferation MLR assays | [5] |

Preclinical In Vivo Efficacy of this compound

| Animal Model | Dosage | Effect on Tryptophan Metabolism | Antitumor Efficacy | Reference |

| Mice | Single oral dose | ~50% reduction in plasma and tissue kynurenine | Not Applicable | [3] |

| B16-F10 melanoma-bearing mice | 100 mg/kg | Decreased kynurenine levels and kynurenine/tryptophan ratios in tumors and plasma for 6-12h | Maximum efficacy in suppressing tumor growth | |

| B16-F10 melanoma-bearing mice | 50, 100, 200 mg/kg (twice daily) | Dose-dependent tumor growth suppression | Dose-dependent tumor growth suppression |

Clinical Pharmacodynamics of Navoximod (this compound) in a Phase Ia Study (NCT02048709)

| Dose Level (orally, twice daily) | Number of Patients | Change in Plasma Kynurenine from Baseline | Reference |

| 50 mg | Not specified | Not specified | [5] |

| 100 mg | Not specified | Not specified | [5] |

| 200 mg | Not specified | Not specified | [5] |

| 400 mg | Not specified | 25-30% decrease 2-4 hours post-dosing | [5] |

| 600 mg | Not specified | 25-30% decrease 2-4 hours post-dosing | [5] |

| 800 mg | Not specified | 25-30% decrease 2-4 hours post-dosing | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of this compound are provided below.

In Vitro IDO1 Enzymatic Activity Assay

This protocol is adapted from standard methods for determining the inhibitory effect of compounds on IDO1 enzyme activity.[6]

Materials:

-

Recombinant human IDO1 enzyme

-

L-tryptophan

-

This compound (or other test inhibitors)

-

Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5)

-

Reaction mixture components: 20 mM ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase

-

30% (w/v) Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well microplate

-

Incubator and microplate reader

Procedure:

-

Prepare a reaction mixture containing the assay buffer, ascorbic acid, methylene blue, and catalase.

-

Add the recombinant IDO1 enzyme to the reaction mixture.

-

Add serial dilutions of this compound or vehicle control to the wells of a 96-well plate.

-

Initiate the enzymatic reaction by adding L-tryptophan to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 30% TCA to each well.

-

Incubate the plate at 50°C for 30 minutes to hydrolyze the N-formylkynurenine product to kynurenine.

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer the supernatant to a new 96-well plate.

-

Add Ehrlich's reagent to each well and incubate at room temperature for 10 minutes to allow for color development.

-

Measure the absorbance at 480 nm using a microplate reader.

-

Calculate the concentration of kynurenine produced and determine the IC50 value for this compound.

dot

Caption: Workflow for the in vitro IDO1 enzymatic activity assay.

Murine B16-F10 Melanoma Model for In Vivo Efficacy

This protocol describes a common syngeneic mouse model to evaluate the antitumor efficacy of IDO1 inhibitors.

Materials:

-

B16-F10 murine melanoma cell line

-

C57BL/6 mice (6-8 weeks old)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA

-

This compound formulated for oral administration (e.g., in 1% sodium carboxymethyl cellulose)

-

Calipers for tumor measurement

Procedure:

-

Cell Culture: Culture B16-F10 cells in complete medium at 37°C in a humidified atmosphere with 5% CO2.

-

Tumor Cell Implantation:

-

Harvest B16-F10 cells at approximately 80% confluency.

-

Wash the cells with PBS and resuspend in sterile PBS at a concentration of 2.5 x 106 cells/mL.

-

Subcutaneously inject 100 µL of the cell suspension (2.5 x 105 cells) into the right flank of each C57BL/6 mouse.

-

-

Tumor Growth Monitoring:

-

Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days.

-

Calculate tumor volume using the formula: Volume = (Length x Width2) / 2.

-

-

Treatment Administration:

-

Once tumors reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.

-

Administer this compound or vehicle control orally at the desired dose and schedule (e.g., twice daily).

-

-

Pharmacodynamic and Efficacy Assessment:

-

At specified time points, collect blood and tumor tissue for analysis of tryptophan and kynurenine levels by LC-MS/MS.

-

Continue monitoring tumor growth to assess the antitumor efficacy of this compound.

-

dot

Caption: Workflow for the in vivo B16-F10 melanoma model.

Mixed Lymphocyte Reaction (MLR) Assay

The MLR assay is used to assess the ability of this compound to restore T-cell proliferation in the presence of IDO-expressing cells.[7]

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from two healthy, unrelated donors

-

Monocyte-derived dendritic cells (mo-DCs)

-

CD4+ T-cell isolation kit

-

Cell proliferation dye (e.g., CFSE)

-

Complete RPMI-1640 medium

-

This compound

-

96-well culture plate

-

Flow cytometer

Procedure:

-

Cell Isolation: Isolate CD4+ T cells from one donor (responder cells) and generate mo-DCs from the second donor (stimulator cells).

-

Cell Labeling: Label the responder CD4+ T cells with a cell proliferation dye.

-

Co-culture: Co-culture the labeled CD4+ T cells with the mo-DCs at a suitable ratio (e.g., 10:1) in a 96-well plate.

-

Inhibitor Treatment: Add this compound at various concentrations to the co-culture.

-

Incubation: Incubate the plate for 5-7 days at 37°C in a CO2 incubator.

-

Analysis: Harvest the cells and analyze T-cell proliferation by flow cytometry, measuring the dilution of the proliferation dye in the CD4+ T-cell population.

Conclusion

This compound is a potent inhibitor of IDO1 that has demonstrated significant effects on tryptophan metabolism in both preclinical and clinical settings. By blocking the degradation of tryptophan to kynurenine, this compound has the potential to reverse a key mechanism of tumor-induced immune suppression. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and advance IDO1-targeted cancer immunotherapies. Further investigation into the clinical efficacy of this compound, both as a monotherapy and in combination with other immunotherapies, is warranted.

References

- 1. selectscience.net [selectscience.net]

- 2. benchchem.com [benchchem.com]

- 3. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jitc.bmj.com [jitc.bmj.com]

- 6. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sartorius.com [sartorius.com]

Foreword: This document provides a comprehensive technical overview of navoximod, also known as GDC-0919 and NLG919, a small molecule inhibitor of the enzyme indoleamine 2,3-dioxygenase 1 (IDO1). Developed as a potential cancer immunotherapy agent, navoximod aims to reverse the immunosuppressive effects of the IDO1 pathway in the tumor microenvironment. This guide is intended for researchers, scientists, and drug development professionals, offering detailed information on its mechanism of action, preclinical data, and relevant experimental methodologies.

Core Compound Identity and Synonyms

Navoximod, GDC-0919, and this compound are synonymous designations for the same chemical entity. The compound was initially developed by NewLink Genetics (this compound) and later advanced into clinical trials by Genentech, a member of the Roche Group, under the designation GDC-0919. For the remainder of this document, the compound will be referred to as navoximod (GDC-0919).

Mechanism of Action: Targeting the IDO1 Pathway

Navoximod is a potent and selective, competitive inhibitor of the IDO1 enzyme. IDO1 is a key metabolic enzyme that catalyzes the first and rate-limiting step in the catabolism of the essential amino acid tryptophan along the kynurenine pathway. In the context of cancer, tumor cells and antigen-presenting cells within the tumor microenvironment can upregulate IDO1 expression. This leads to the depletion of tryptophan and the accumulation of kynurenine and other downstream metabolites.

The consequences of IDO1 activation are profoundly immunosuppressive:

-

Tryptophan Depletion: The local scarcity of tryptophan arrests the proliferation of effector T cells, which are critical for anti-tumor immunity.

-

Kynurenine Accumulation: Kynurenine and its metabolites actively induce the apoptosis of effector T cells and promote the differentiation and activity of regulatory T cells (Tregs), further dampening the anti-tumor immune response.

By inhibiting IDO1, navoximod is designed to restore local tryptophan levels and reduce the concentration of immunosuppressive kynurenine metabolites. This, in turn, is expected to enhance the proliferation and effector function of anti-tumor T cells, thereby promoting immune-mediated tumor rejection.

Preclinical Pharmacology and Efficacy

Navoximod has demonstrated potent and selective inhibition of the IDO1 enzyme in a variety of preclinical models. Its activity has been characterized through enzymatic assays, cellular assays, and in vivo tumor models.

In Vitro Potency and Selectivity

The inhibitory activity of navoximod against IDO1 and other related enzymes is a critical measure of its specificity.

| Parameter | Value | Assay Type |

| IDO1 IC₅₀ | 67 nM | Recombinant Human IDO1 Enzyme Assay |

| IDO1 Ki | 76 nM | Recombinant Human IDO1 Enzyme Assay |

| Cellular IDO1 IC₅₀ | 260 nM | IFNγ-stimulated HeLa Cell-Based Assay |

| TDO IC₅₀ | > 30,000 nM | Recombinant Human TDO Enzyme Assay |

| IDO2 IC₅₀ | > 30,000 nM | Recombinant Human IDO2 Enzyme Assay |

Table 1: In vitro inhibitory activity of navoximod (GDC-0919).

The data indicate that navoximod is a potent inhibitor of IDO1 with high selectivity over the related enzymes TDO (tryptophan 2,3-dioxygenase) and IDO2.

In Vivo Pharmacodynamics and Efficacy

The in vivo activity of navoximod has been evaluated in mouse tumor models, where it has shown the ability to modulate the kynurenine pathway and enhance anti-tumor immunity.

| Model System | Treatment | Outcome |

| CT26 Colon Carcinoma | Navoximod (100 mg/kg, BID) | Significant reduction in plasma and tumor kynurenine levels. |

| CT26 Colon Carcinoma | Navoximod + Anti-PD-L1 | Enhanced tumor growth inhibition compared to either agent alone. |

| MC38 Colon Adenocarcinoma | Navoximod | Reversal of IDO1-mediated T-cell suppression. |

Table 2: Summary of in vivo preclinical efficacy of navoximod (GDC-0919).

These studies demonstrate that navoximod effectively inhibits IDO1 in vivo, leading to a reduction in immunosuppressive metabolites and synergy with checkpoint inhibitors.

Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize navoximod.

Recombinant IDO1 Enzyme Inhibition Assay

Objective: To determine the direct inhibitory activity of navoximod on the IDO1 enzyme.

Methodology:

-

Recombinant human IDO1 enzyme is incubated with varying concentrations of navoximod.

-

The reaction is initiated by the addition of the substrate L-tryptophan and co-factors (ascorbic acid, methylene blue).

-

The reaction is allowed to proceed for a specified time at 37°C.

-

The reaction is stopped, and the product, N-formylkynurenine, is converted to kynurenine.

-

Kynurenine concentration is quantified by measuring absorbance at 321 nm.

-

IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

The Impact of NLG919 on the Tumor Microenvironment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The tumor microenvironment (TME) presents a significant barrier to effective cancer immunotherapy. A key mechanism of immune evasion is the upregulation of the indoleamine 2,3-dioxygenase 1 (IDO1) pathway. IDO1 is a rate-limiting enzyme that catabolizes the essential amino acid tryptophan into kynurenine.[1][2][3][4] This metabolic shift within the TME leads to a dual immunosuppressive effect: the depletion of tryptophan inhibits the proliferation and function of effector T cells, while the accumulation of kynurenine promotes the differentiation and activity of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs).[3][5][6][7] NLG919, also known as navoximod or GDC-0919, is a potent and orally bioavailable small-molecule inhibitor of the IDO1 enzyme.[8][9][10] This document provides a comprehensive technical overview of this compound's mechanism of action and its profound impact on reshaping the tumor microenvironment from an immunosuppressive to an immune-active state.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the potency and in vivo effects of this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell/Assay Type | Reference |

| Ki | 7 nM | Cell-free assay | [8][10][11] |

| EC50 | 75 nM | Cell-based assay | [8][10][11] |

| ED50 | 80 nM | Allogeneic Mixed Lymphocyte Reaction (human DCs) | [8][10][11] |

| ED50 | 120 nM | Antigen-specific T cell suppression assay (mouse DCs) | [10][11] |

Table 2: In Vivo Effects of this compound in Preclinical Models

| Model | Treatment | Outcome | Percent Change | Reference |

| B16F10 Melanoma | This compound (50 mg/kg) | Tumor Growth Inhibition | 25.6% | [12] |

| B16F10 Melanoma | This compound (100 mg/kg) | Tumor Growth Inhibition | 46.0% | [12] |

| B16F10 Melanoma | This compound (200 mg/kg) | Tumor Growth Inhibition | 45.4% | [12] |

| B16F10 Melanoma | This compound + pmel-1/vaccine | Reduction in Tumor Volume | ~95% | [10][11] |

| Murine Model | Single oral dose of this compound | Reduction in plasma and tissue kynurenine | ~50% | [8][10] |

Table 3: Clinical Pharmacodynamic Effects of Navoximod (this compound)

| Dose Level | Change in Plasma Kynurenine | Reference |

| Increasing doses (50-1000 mg) | General decrease | [9] |

Key Experimental Methodologies

Allogeneic Mixed Lymphocyte Reaction (MLR)

This assay is crucial for assessing the ability of this compound to restore T cell responses in the presence of IDO-mediated suppression.

-

Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from two healthy, unrelated donors using Ficoll-Paque density gradient centrifugation.

-

Dendritic Cell (DC) Generation: Monocytes are isolated from one donor's PBMCs by plastic adherence and cultured with GM-CSF and IL-4 to differentiate them into immature DCs. IDO1 expression is induced by treating the DCs with interferon-gamma (IFN-γ).

-

T Cell Isolation: T cells are isolated from the second donor's PBMCs.

-

Co-culture: The IFN-γ-treated DCs (stimulators) are co-cultured with the allogeneic T cells (responders) in the presence of varying concentrations of this compound or a vehicle control.

-

Proliferation Assessment: T cell proliferation is measured after 5-7 days of co-culture using a standard method such as [³H]-thymidine incorporation or a dye dilution assay (e.g., CFSE).

-

Data Analysis: The effective dose 50 (ED50) is calculated, representing the concentration of this compound required to restore 50% of the maximal T cell proliferation observed in the absence of IDO-expressing DCs.

In Vivo Murine Tumor Models

Syngeneic mouse tumor models, such as the B16-F10 melanoma model, are commonly used to evaluate the anti-tumor efficacy of this compound.

-

Tumor Cell Implantation: A known number of B16-F10 melanoma cells are subcutaneously injected into the flank of C57BL/6 mice.

-

Tumor Growth Monitoring: Tumors are allowed to establish and grow to a palpable size. Tumor volume is measured regularly using calipers (Volume = 0.5 x length x width²).

-

Treatment Administration: Mice are randomized into treatment groups. This compound is administered orally, typically twice daily. In combination therapy studies, other agents like paclitaxel or immunotherapies are administered according to their specific protocols.

-

Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. At the end of the study, tumors are excised and weighed.

-

Immunophenotyping: Tumors and tumor-draining lymph nodes are harvested, and single-cell suspensions are prepared. Flow cytometry is used to analyze the abundance and activation status of various immune cell populations, including CD4+ T cells, CD8+ T cells, and regulatory T cells (CD4+CD25+).

-

Cytokine Analysis: The levels of cytokines such as IFN-γ and IL-2 within the tumor microenvironment can be measured using techniques like ELISA or multiplex bead assays from tumor lysates or by intracellular staining of T cells followed by flow cytometry.

Signaling Pathways and Experimental Workflows

Caption: IDO1 Pathway and its Inhibition by this compound.

References

- 1. Frontiers | Indoleamine 2,3-Dioxygenase 1: A Promising Therapeutic Target in Malignant Tumor [frontiersin.org]

- 2. (PDF) The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment (2022) | Xin-Yu Huang | 20 Citations [scispace.com]

- 3. The Role of Indoleamine 2, 3-Dioxygenase 1 in Regulating Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 4. jitc.bmj.com [jitc.bmj.com]

- 5. A Phase I study of this compound for adult patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Indoleamine 2,3-dioxygenase 1 in cancer immunotherapy: from small-molecule inhibition to PROTAC-mediated degradation [frontiersin.org]

- 7. dovepress.com [dovepress.com]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. Phase I Study of the Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitor Navoximod (GDC-0919) Administered with PD-L1 Inhibitor (Atezolizumab) in Patients with Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. This compound, small molecule IDO pathway inhibitor (CAS 1402836-58-1) | Abcam [abcam.com]

- 12. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor this compound and paclitaxel in a murine B16-F10 melanoma model - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacodynamics of NLG919: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NLG919, also known as navoximod or GDC-0919, is a potent and orally bioavailable small molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1).[1] The IDO1 enzyme is a critical regulator of immune tolerance, and its overexpression by tumor cells is a key mechanism of immune evasion.[2][3] By inhibiting IDO1, this compound disrupts the kynurenine pathway, reverses tumor-induced immunosuppression, and enhances anti-tumor immune responses. This technical guide provides an in-depth overview of the pharmacodynamics of this compound, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its therapeutic effects by directly inhibiting the enzymatic activity of IDO1.[2] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan to N-formylkynurenine, which is subsequently converted to kynurenine.[2]

The accumulation of kynurenine and the depletion of tryptophan in the tumor microenvironment have profound immunosuppressive effects:

-

Tryptophan Depletion: Tryptophan is essential for T-cell proliferation and function. Its depletion leads to the activation of the General Control Nonderepressible 2 (GCN2) kinase, which in turn inhibits T-cell proliferation and promotes apoptosis.[4]

-

Kynurenine Accumulation: Kynurenine and its downstream metabolites act as signaling molecules that promote the differentiation and function of regulatory T cells (Tregs) while suppressing the activity of effector T cells and natural killer (NK) cells.[2] Kynurenine also promotes the generation of tolerogenic dendritic cells (DCs).

This compound binds to the IDO1 enzyme, blocking the conversion of tryptophan to kynurenine.[5] This leads to the restoration of local tryptophan levels and a reduction in immunosuppressive kynurenine concentrations, thereby reactivating anti-tumor immune responses.[4]

Signaling Pathway of IDO1-Mediated Immunosuppression and this compound Intervention

Caption: IDO1 pathway and the inhibitory action of this compound.

Quantitative Pharmacodynamic Data

The potency and efficacy of this compound have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Assay System | Reference(s) |

| Ki | 7 nM | Cell-free IDO1 enzyme assay | [4] |

| EC50 | 75 nM | Cell-based IDO1 activity assay | [4] |

| ED50 | 80 nM | Allogeneic Mixed Lymphocyte Reaction (T-cell suppression) | |

| ED50 | 120 nM | Antigen-specific T-cell suppression (mouse DCs) |

Table 2: In Vivo Pharmacodynamic Effects of this compound

| Parameter | Effect | Animal Model | Reference(s) |

| Plasma Kynurenine | ~50% reduction after a single dose | Mice | [4] |

| Tissue Kynurenine | ~50% reduction after a single dose | Mice | [4] |

| Tumor Volume | 95% reduction (in combination with pmel-1 T-cell vaccine) | B16F10 melanoma-bearing mice | |

| Tumor Growth | Dose-dependent suppression | B16-F10 melanoma-bearing mice | [6] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the pharmacodynamics of this compound.

IDO1 Enzyme Inhibition Assay (Cell-Free)

This assay determines the direct inhibitory effect of this compound on the enzymatic activity of purified IDO1.

Materials:

-

Recombinant human IDO1 enzyme

-

L-tryptophan (substrate)

-

Ascorbate (cofactor)

-

Methylene blue (cofactor)

-

Catalase

-

Potassium phosphate buffer (pH 6.5)

-

This compound (or other test compounds) dissolved in DMSO

-

Trichloroacetic acid (TCA)

-

Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

-

96-well microplate

-

Microplate reader

Protocol:

-

Prepare a reaction mixture containing potassium phosphate buffer, ascorbate, methylene blue, and catalase.

-

Add the recombinant IDO1 enzyme to the reaction mixture.

-

Add serial dilutions of this compound or vehicle control (DMSO) to the wells of a 96-well plate.

-

Initiate the enzymatic reaction by adding L-tryptophan to each well.

-

Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding TCA to each well.

-

Incubate the plate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate to pellet any precipitated protein.

-

Transfer the supernatant to a new 96-well plate.

-

Add Ehrlich's reagent to each well and incubate at room temperature for 10 minutes to allow for color development.

-

Measure the absorbance at 480 nm using a microplate reader.

-

Calculate the concentration of kynurenine produced in each well using a standard curve.

-

Determine the percent inhibition of IDO1 activity for each concentration of this compound and calculate the Ki value.

Cellular IDO1 Activity Assay

This assay measures the ability of this compound to inhibit IDO1 activity within a cellular context.

Materials:

-

HeLa or other suitable cancer cell line known to express IDO1 upon stimulation

-

Interferon-gamma (IFNγ)

-

Complete cell culture medium

-

This compound (or other test compounds) dissolved in DMSO

-

TCA

-

Ehrlich's reagent

-

96-well cell culture plate

-

Microplate reader

Protocol:

-

Seed HeLa cells in a 96-well plate and allow them to adhere overnight.

-

Induce IDO1 expression by treating the cells with IFNγ (e.g., 100 ng/mL) for 24 hours.

-

Remove the medium and replace it with fresh medium containing serial dilutions of this compound or vehicle control.

-

Incubate the cells for 24-48 hours at 37°C.

-

Collect the cell culture supernatant.

-

Add TCA to the supernatant to precipitate proteins and incubate at 50°C for 30 minutes.

-

Centrifuge to pellet the precipitate.

-

Transfer the clear supernatant to a new plate.

-

Add Ehrlich's reagent and measure the absorbance at 480 nm.

-

Calculate the kynurenine concentration and determine the EC50 value for this compound.

Experimental Workflow for Cellular IDO1 Activity Assay

Caption: Workflow for the cellular IDO1 activity assay.

Allogeneic Mixed Lymphocyte Reaction (MLR)

This assay assesses the ability of this compound to reverse IDO1-mediated T-cell suppression.

Materials:

-

Peripheral blood mononuclear cells (PBMCs) from two different healthy donors

-

IDO1-expressing dendritic cells (DCs) (e.g., monocyte-derived DCs stimulated with IFNγ)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

-

This compound (or other test compounds)

-

CFSE (Carboxyfluorescein succinimidyl ester) for T-cell proliferation analysis

-

Flow cytometer

Protocol:

-

Isolate PBMCs from two healthy donors using Ficoll-Paque density gradient centrifugation.

-

Generate immature DCs from the monocytes of one donor by culturing with GM-CSF and IL-4.

-

Mature the DCs and induce IDO1 expression by treating with a stimulant like LPS and IFNγ.

-

Label the responder T cells from the second donor with CFSE.

-

Co-culture the IDO1-expressing DCs (stimulator cells) with the CFSE-labeled responder T cells in a 96-well plate.

-

Add serial dilutions of this compound or vehicle control to the co-culture.

-

Incubate the plate for 4-5 days at 37°C.

-

Harvest the cells and stain with fluorescently labeled antibodies against T-cell markers (e.g., CD3, CD4, CD8).

-

Analyze T-cell proliferation by measuring the dilution of CFSE fluorescence in the T-cell population using a flow cytometer.

-

Calculate the ED50 of this compound for the restoration of T-cell proliferation.

Dendritic Cell Maturation and Function Assay

This assay evaluates the impact of IDO1 inhibition by this compound on the maturation and function of dendritic cells.

Materials:

-

Monocytes isolated from healthy donor PBMCs

-

GM-CSF and IL-4 for DC differentiation

-

LPS (lipopolysaccharide) or other maturation stimuli

-

This compound (or other test compounds)

-

Fluorochrome-conjugated antibodies against DC maturation markers (e.g., CD80, CD86, CD83, HLA-DR)

-

Flow cytometer

-

ELISA kits for cytokine measurement (e.g., IL-12, IL-10)

Protocol:

-

Generate immature DCs from monocytes as described in the MLR protocol.

-

Pre-treat the immature DCs with this compound or vehicle control for a few hours.

-

Induce DC maturation by adding LPS.

-

Culture the cells for 24-48 hours.

-

Phenotypic Analysis: Harvest the cells and stain with a cocktail of antibodies against DC maturation markers. Analyze the expression of these markers by flow cytometry to assess the maturation state of the DCs.

-

Functional Analysis (Cytokine Production): Collect the culture supernatants and measure the concentration of key cytokines such as IL-12 (pro-inflammatory) and IL-10 (anti-inflammatory) using ELISA.

Logical Relationship of Experimental Assays

Caption: Logical flow of assays for this compound characterization.

Conclusion

This compound is a potent inhibitor of the IDO1 pathway with well-characterized pharmacodynamics. Its ability to reverse IDO1-mediated immunosuppression by restoring tryptophan levels and reducing kynurenine production leads to the activation of anti-tumor T-cell responses. The in vitro and in vivo data, supported by the detailed experimental protocols provided in this guide, demonstrate the potential of this compound as a promising cancer immunotherapy agent, particularly in combination with other immunotherapies. Further research and clinical development will continue to elucidate the full therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. A Phase I study of this compound for adult patients with recurrent advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phase Ia study of the indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor navoximod (GDC-0919) in patients with recurrent advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Combinatorial antitumor effects of indoleamine 2,3-dioxygenase inhibitor this compound and paclitaxel in a murine B16-F10 melanoma model - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Assays of NLG919, an IDO1 Pathway Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in the kynurenine pathway of tryptophan metabolism.[1] By catalyzing the degradation of tryptophan, IDO1 plays a significant role in creating an immunosuppressive tumor microenvironment, allowing cancer cells to evade immune detection.[1][2] This is achieved through two primary mechanisms: the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the production of immunosuppressive kynurenine metabolites.[2][3] These metabolites can induce T-cell anergy and apoptosis, and promote the differentiation of regulatory T-cells (Tregs).[2] Consequently, inhibiting the IDO1 pathway has emerged as a promising strategy in cancer immunotherapy.[1]

NLG919 is a potent and orally bioavailable small-molecule inhibitor of the IDO1 pathway.[3][4] It directly targets the enzymatic activity of IDO1, thereby restoring T-cell responses that have been suppressed by IDO1-expressing cells.[2][5] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound, along with a summary of its key quantitative data and a visualization of its mechanism of action.

Quantitative Data Summary

The following table summarizes the in vitro potency of this compound from various cell-free and cell-based assays.

| Parameter | Value | Assay Type | Reference |

| Ki | 7 nM | Cell-free enzymatic assay | [3][5] |

| EC50 | 75 nM | Cell-based assay | [3][4] |

| ED50 | 80 nM | Allogeneic Mixed Lymphocyte Reaction (human) | [3][5] |

| ED50 | 120 nM | Antigen-specific T-cell suppression assay (mouse) | [3][5] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the IDO1 signaling pathway and a general experimental workflow for testing this compound's in vitro efficacy.

Caption: IDO1 Pathway and this compound Mechanism of Action.

Caption: General workflow for in vitro IDO1 inhibition assay.

Experimental Protocols

HeLa Cell-Based IDO1 Inhibition Assay

This protocol describes a method to determine the IC50 value of this compound by measuring the inhibition of kynurenine production in IFN-γ-stimulated HeLa cells.

Materials:

-

HeLa cells

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

Recombinant Human Interferon-gamma (IFN-γ)

-

This compound (dissolved in DMSO)

-

96-well cell culture plates

-

Trichloroacetic acid (TCA) solution (30% w/v)

-

Ehrlich's reagent (2% w/v p-dimethylaminobenzaldehyde in acetic acid)

-

Kynurenine standard

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a 5% CO2 incubator.

-

IDO1 Induction: Add IFN-γ to the wells to a final concentration of 100 ng/mL to induce IDO1 expression. Include wells without IFN-γ as a negative control. Incubate for 24 hours.

-

Inhibitor Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be kept below 0.1%. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO only).

-

Incubation: Incubate the plate for 24-48 hours at 37°C and 5% CO2.

-

Kynurenine Measurement:

-

Carefully collect 140 µL of the supernatant from each well and transfer to a new 96-well plate.

-

Add 10 µL of 30% TCA to each well, mix, and incubate at 50°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.

-

Centrifuge the plate at 2500 rpm for 10 minutes to pellet any precipitate.

-

Transfer 100 µL of the clear supernatant to another 96-well plate.

-

Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.

-

Measure the absorbance at 480 nm using a microplate reader.

-

-

Data Analysis: Create a kynurenine standard curve. Calculate the concentration of kynurenine in each sample. Determine the percent inhibition for each this compound concentration relative to the vehicle control and calculate the IC50 value using a suitable software.

Allogeneic Mixed Lymphocyte Reaction (MLR) Assay

This protocol outlines a method to assess the ability of this compound to restore T-cell proliferation in a co-culture of dendritic cells (DCs) and T-cells.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) from two different healthy donors

-

RosetteSep™ Human Monocyte Enrichment Cocktail

-

RosetteSep™ Human T-Cell Enrichment Cocktail

-

RPMI-1640 with 10% FBS, 2 mM L-glutamine, and 1% Penicillin-Streptomycin

-

Recombinant Human GM-CSF

-

Recombinant Human IL-4

-

Lipopolysaccharide (LPS)

-

This compound (dissolved in DMSO)

-

CFSE (Carboxyfluorescein succinimidyl ester)

-

96-well U-bottom plates

-

Flow cytometer

Procedure:

-

Generation of Monocyte-Derived DCs (mo-DCs):

-

Isolate monocytes from PBMCs of one donor using the monocyte enrichment cocktail.

-

Culture the monocytes for 5-7 days in RPMI-1640 supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) to differentiate them into immature DCs.

-

Mature the DCs by adding LPS (100 ng/mL) for the final 24 hours of culture.

-

-

Isolation and Staining of T-Cells:

-

Isolate T-cells from the PBMCs of the second donor using the T-cell enrichment cocktail.

-

Label the T-cells with CFSE according to the manufacturer's protocol.

-

-

Co-culture and Treatment:

-

In a 96-well U-bottom plate, co-culture the CFSE-labeled T-cells (responder cells) with the allogeneic mo-DCs (stimulator cells) at a ratio of 10:1 (e.g., 1 x 10^5 T-cells and 1 x 10^4 DCs).

-

Add serial dilutions of this compound to the co-cultures. Include a vehicle control.

-

-

Incubation: Incubate the plate for 5 days at 37°C in a 5% CO2 incubator.

-

Analysis of T-Cell Proliferation:

-